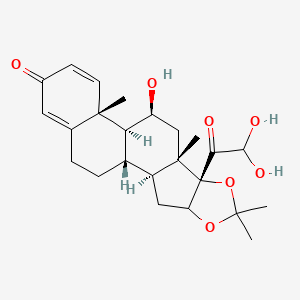

Desonide-21-aldehyde Hydrate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H32O7 |

|---|---|

Molecular Weight |

432.5 g/mol |

IUPAC Name |

(1S,2S,8S,9S,11S,12S,13R)-8-(2,2-dihydroxyacetyl)-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |

InChI |

InChI=1S/C24H32O7/c1-21(2)30-17-10-15-14-6-5-12-9-13(25)7-8-22(12,3)18(14)16(26)11-23(15,4)24(17,31-21)19(27)20(28)29/h7-9,14-18,20,26,28-29H,5-6,10-11H2,1-4H3/t14-,15-,16-,17?,18+,22-,23-,24-/m0/s1 |

InChI Key |

AYUKCOQZVROATE-WBJHGIRASA-N |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC4[C@]2(OC(O4)(C)C)C(=O)C(O)O)CCC5=CC(=O)C=C[C@]35C)O |

Canonical SMILES |

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)C(O)O)C)O)C)C |

Origin of Product |

United States |

Synthesis and Chemical Formation Pathways of Desonide 21 Aldehyde Hydrate

Mechanistic Pathways of Formation

Aldehyde-Hydrate Equilibrium and Factors Influencing its Shift

Influence of Electronic and Steric Factors on Equilibrium

The formation of a hydrate (B1144303) from an aldehyde is a reversible nucleophilic addition of water to the carbonyl group, establishing an equilibrium between the aldehyde and the corresponding geminal-diol (hydrate). libretexts.org The position of this equilibrium is highly dependent on the electronic and steric environment of the carbonyl carbon. libretexts.org

Electronic Factors: The equilibrium is significantly influenced by the electronic nature of substituents near the carbonyl group. Electron-withdrawing groups destabilize the carbonyl group by increasing the partial positive charge on the carbonyl carbon, thus favoring the formation of the more stable hydrate. libretexts.orgresearchgate.net In the case of Desonide-21-aldehyde, the complex steroid backbone contains various functional groups whose inductive and resonance effects modulate the electrophilicity of the C-21 aldehyde. Aromatic aldehydes, for instance, are stabilized by resonance, which makes their hydration less favorable. researchgate.net

In most cases, the gem-diol form is unstable relative to the aldehyde and cannot be isolated. libretexts.org However, for certain aldehydes with strong electron-withdrawing groups, the hydrate form can be predominant. libretexts.org The equilibrium for Desonide-21-aldehyde will be a balance of these competing factors.

Laboratory Synthesis of Desonide-21-aldehyde and its Hydrate Form

While specific, detailed laboratory synthesis procedures for Desonide-21-aldehyde are not widely published, its preparation can be inferred from standard organic chemistry principles applied to steroid functionalization. The synthesis would primarily involve the selective oxidation of the C-21 hydroxyl group of Desonide (B1670306).

The introduction of the aldehyde functionality at the C-21 position requires the oxidation of the primary alcohol present in the parent Desonide molecule. For such a transformation on a complex molecule with multiple sensitive functional groups, mild and selective oxidizing agents are necessary to prevent over-oxidation to a carboxylic acid or unwanted side reactions elsewhere on the steroid frame.

Achieving selective functionalization at the C-21 position is a common objective in the synthesis of corticosteroid derivatives. nih.gov The primary hydroxyl group at C-21 is generally more reactive than the tertiary hydroxyl group at the C-11 position, allowing for regioselective oxidation under carefully controlled reaction conditions. This reactivity difference enables chemists to target the C-21 position while preserving the C-11 hydroxyl and other functionalities like the C16/C17 acetonide and the diene system in the A-ring. The resulting Desonide-21-aldehyde (also known as Desonide Glyoxal (B1671930) Impurity) exists in equilibrium with its hydrate form, Desonide-21-aldehyde Hydrate, especially under aqueous or humid conditions. veeprho.comesschemco.com

Formation as a Process Impurity in Desonide Manufacturing

This compound is recognized as a key impurity in Desonide drug products. google.com Its presence can arise during the chemical synthesis of Desonide or as a degradation product during storage. veeprho.com The formation of this impurity is often linked to oxidative conditions, where the C-21 primary alcohol of Desonide is oxidized. google.comveeprho.com Exposure to heat, light, or atmospheric oxygen can facilitate this degradation process. google.comveeprho.com

Another potential pathway for its formation is the Mattox rearrangement, a known degradation mechanism for corticosteroids with a 1,3-dihydroxyacetone (B48652) side chain. researchgate.net This process, typically catalyzed by acid, involves the elimination of water from the side chain to form an enol aldehyde intermediate, which can lead to the formation of the 21-aldehyde impurity. researchgate.net The control of such impurities is critical in pharmaceutical manufacturing to ensure the purity and stability of the final drug product.

Data Table: Properties of Desonide-21-aldehyde and its Hydrate

| Property | Desonide-21-aldehyde | This compound |

| Synonyms | Desonide Glyoxal Impurity, 21-Dehydro Desonide, 21-Oxo Desonide | Desonide USP Related Compound A |

| Molecular Formula | C₂₄H₃₀O₆ simsonpharma.comweblivelink.com | C₂₄H₃₂O₇ synthinkchemicals.compharmaffiliates.com |

| Molecular Weight | 414.49 g/mol simsonpharma.com | 432.51 g/mol synthinkchemicals.compharmaffiliates.com |

| CAS Number | 57171-18-3 veeprho.comsimsonpharma.comsimsonpharma.com | 2820170-73-6 chemicea.compharmaffiliates.com |

| Appearance | Pale Yellow Solid esschemco.com | Data not available |

Degradation and Stability Studies of Desonide 21 Aldehyde Hydrate

Degradation Kinetics and Mechanisms

The degradation of Desonide-21-aldehyde hydrate (B1144303) can be initiated through hydrolysis, photolysis, and oxidation, each following distinct kinetic and mechanistic pathways. As a hydrated aldehyde, its stability is intrinsically linked to the equilibrium between the aldehyde and its geminal diol (hydrate) form, a balance that can be significantly influenced by the surrounding chemical environment.

Hydrolytic Degradation Pathways

Hydrolytic degradation is a significant pathway for the breakdown of Desonide-21-aldehyde hydrate, particularly under non-neutral pH conditions. The presence of water and either acid or base catalysis can lead to the cleavage of labile bonds or the transformation of functional groups.

For corticosteroids, the dihydroxyacetone side chain is a known site of instability. In the case of this compound, the C-21 aldehyde group is a primary target for hydrolytic reactions. While specific kinetic data for this compound is not extensively available in the literature, studies on analogous corticosteroids provide insights into potential degradation pathways. For instance, the degradation of prednisolone (B192156) in aqueous solutions has been shown to follow pseudo-first-order kinetics, with the rate being highly dependent on the pH of the medium. researchgate.net

Under aqueous conditions, the hydrate form exists in equilibrium with the aldehyde. This equilibrium can be a precursor to further degradation reactions. One potential, though less common, hydrolytic pathway could involve the transformation of the C-17 and C-21 side chain. However, the more significant degradation pathways are typically observed under acidic or basic conditions, which are discussed in the context of pH dependence.

Table 1: Postulated Hydrolytic Degradation Products of this compound

| Degradation Product | Potential Formation Mechanism |

| Desonide-17-carboxylic acid | Further oxidation following initial hydrolytic steps |

| Epimerization Products | Changes in stereochemistry at chiral centers |

This table is based on general degradation pathways of corticosteroids and may not represent all possible hydrolytic degradation products of this compound.

Photolytic Degradation Pathways

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions that lead to the degradation of this compound. The chromophores within the steroid structure, such as the α,β-unsaturated ketone in the A-ring, can absorb light energy, leading to the formation of excited states that are more reactive.

Photodegradation studies on corticosteroids like prednisolone have demonstrated that these molecules can undergo decomposition upon exposure to UVB radiation. nih.gov The process can involve the formation of reactive oxygen species (ROS), which then attack the steroid nucleus or its side chains. nih.gov For this compound, potential photolytic degradation pathways could include isomerization, oxidation of the aldehyde group, or cleavage of the steroid rings.

Oxidative Degradation Pathways

Oxidative degradation is a critical pathway for the decomposition of this compound. The aldehyde functional group at the C-21 position is susceptible to oxidation, which can lead to the formation of a carboxylic acid.

Studies on corticosteroids have shown that the α-ketol side chain is prone to oxidative cleavage. researchgate.net In the case of this compound, the aldehyde group can be readily oxidized to a carboxylic acid, forming Desonide-17-carboxylic acid. This transformation is a common degradation pathway for 21-dehydrocorticosteroids. researchgate.netresearchgate.net The reaction can be facilitated by atmospheric oxygen, trace metal ions, or oxidizing agents present in a formulation. The rate of oxidation is often influenced by factors such as pH and the presence of antioxidants.

Forced degradation studies of desonide (B1670306) have confirmed that oxidative conditions contribute to the formation of various degradation products. scirp.org The oxidation of the 21-aldehyde to the corresponding carboxylic acid is a key step in the degradation cascade of many corticosteroids. researchgate.net

Influence of Environmental Factors on Chemical Stability

pH Dependence of Degradation

The degradation of this compound exhibits a strong dependence on the pH of the solution. Both acidic and basic conditions can catalyze its degradation. Forced degradation studies on the parent compound, desonide, have shown it to be labile in both acidic and alkaline media. scirp.org

Under acidic conditions, the 21-dehydro form of desonide (the aldehyde) is a known major degradant. scirp.orgscirp.org The acidic environment can catalyze the dehydration of the geminal diol back to the more reactive aldehyde, which can then undergo further reactions.

In alkaline solutions, corticosteroids are known to undergo more rapid degradation. Studies on prednisolone have shown that its degradation in alkaline solutions follows pseudo-first-order kinetics and is catalyzed by hydroxide (B78521) ions. researchgate.net It is anticipated that this compound would exhibit similar behavior, with an increased rate of degradation as the pH becomes more alkaline.

Table 2: Hypothetical pH-Rate Profile for the Degradation of a Corticosteroid 21-Aldehyde

| pH | Apparent First-Order Rate Constant (kobs) (s-1) |

| 2.0 | 1.5 x 10-6 |

| 4.0 | 5.0 x 10-7 |

| 7.0 | 8.0 x 10-7 |

| 9.0 | 3.2 x 10-6 |

| 11.0 | 1.8 x 10-5 |

This data is illustrative and based on the typical V-shaped or U-shaped pH-rate profiles observed for many drugs, including some corticosteroids. It does not represent actual experimental data for this compound.

Temperature Effects on Degradation Kinetics

Temperature is a critical factor that influences the rate of chemical reactions, including the degradation of this compound. An increase in temperature generally leads to an increase in the degradation rate, a relationship that can often be described by the Arrhenius equation.

Thermal degradation studies on corticosteroids have demonstrated their sensitivity to heat. For example, the thermal degradation of betamethasone (B1666872) esters follows first-order kinetics, with the rate constants increasing with temperature. nih.gov While specific kinetic parameters for the thermal degradation of this compound are not available, it is expected to follow similar principles.

The activation energy (Ea) is a key parameter derived from the Arrhenius equation that quantifies the temperature sensitivity of a reaction. Higher activation energies indicate that the reaction rate is more sensitive to changes in temperature.

Table 3: Illustrative Temperature Dependence of the Degradation Rate Constant for a Steroidal Aldehyde

| Temperature (°C) | Rate Constant (k) (s-1) |

| 40 | 1.2 x 10-6 |

| 50 | 3.5 x 10-6 |

| 60 | 9.8 x 10-6 |

| 70 | 2.6 x 10-5 |

This table provides a hypothetical example of how the degradation rate constant of a compound like this compound might increase with temperature, based on typical chemical kinetics. concawe.eu It does not represent measured data for this specific compound.

Impact of Light Exposure

The stability of corticosteroids, including Desonide and its related compounds, can be significantly compromised by exposure to light. Photodegradation can lead to a loss of potency and the formation of new, potentially harmful chemical entities.

Studies on the parent compound, Desonide, reveal its susceptibility to degradation under UV-A light. In a hair lotion formulation, Desonide content was found to decrease to approximately 39% of its initial value after 15 hours of exposure to UV-A radiation, following first-order kinetics. researchgate.net In contrast, the active pharmaceutical ingredient (API) alone showed greater stability, with a 96.5% content remaining after 72 hours of exposure, indicating that formulation components can significantly influence photostability. researchgate.net

A key factor in the photodegradation of Desonide formulations is the interaction between the active ingredient and certain excipients, particularly preservatives. Research has demonstrated that the choice of preservative can dramatically alter the photostability of the final product. A Chinese patent highlights that Desonide preparations containing common preservatives like methyl p-hydroxybenzoate and propylparaben (B1679720) exhibit significant degradation and a decrease in content when exposed to light. google.com By replacing these parabens with alternative stabilizers such as benzyl (B1604629) carbinol, phenmethylol, 2-phenoxetol, or sorbic acid, the photostability of the Desonide preparation was markedly improved. google.com This suggests a photo-induced incompatibility between Desonide and paraben preservatives.

Further research into enhancing the photostability of Desonide has shown the protective effect of incorporating UV filters into the formulation. The addition of benzophenone-3, a known UV absorber, was found to stabilize Desonide, reducing its degradation under light exposure. nih.gov

| Condition | Formulation Component | Observation | Reference |

| UVA Light Exposure (15 hours) | Desonide 0.1% Hair Lotion | Residual Desonide content reduced to ~39%. | researchgate.net |

| UVA Light Exposure (72 hours) | Desonide API only | Residual Desonide content was 96.5%. | researchgate.net |

| Light Exposure | Desonide preparation with methyl p-hydroxybenzoate and propylparaben | Significant degradation and content reduction observed. | google.com |

| Light Exposure | Desonide preparation with benzyl carbinol, phenmethylol, 2-phenoxetol, or sorbic acid | Product stability was significantly improved with reduced degradation. | google.com |

| Light Exposure | Desonide formulation with Benzophenone-3 | The UV filter provided a protective, stabilizing effect on Desonide. | nih.gov |

Chemical Interactions with Excipients and Solvents

The chemical stability of Desonide and its derivatives like this compound is highly dependent on the formulation's composition, including the excipients and solvents used. scirp.org Incompatibility can lead to the formation of various degradation products, affecting the quality and integrity of the pharmaceutical preparation.

One of the primary degradation pathways for corticosteroids possessing a 1,3-dihydroxyacetone (B48652) side chain is the Mattox rearrangement. researchgate.netnih.gov This reaction, which is typically catalyzed by acidic conditions, involves a β-elimination of water from the side chain to form enol aldehydes. researchgate.netnih.gov Therefore, the use of acidic excipients in a formulation could potentially facilitate this degradation pathway for Desonide.

Forced degradation studies have shown that Desonide is susceptible to degradation in both acidic and basic conditions. scirp.org Desonide-21-dehydro, a related aldehyde form, is identified as a major degradant under acidic stress. scirp.orgscirp.org Conversely, under alkaline conditions, oxidative cleavage of the alpha-ketol group can occur, leading to the formation of the C-17-carboxylic acid, which has been identified as a major degradation product in some ointment formulations. nih.govresearchgate.net

Specific interactions with solvents have also been reported. The presence of methanol, either as a solvent in the dosage form or in the analytical diluent, can lead to the formation of a methoxy (B1213986) degradant of Desonide. scirp.orgscirp.org This was specifically observed as an unknown impurity during the stability analysis of a Desonide lotion and was subsequently characterized as a methoxy impurity. scirp.orgscirp.org

The quality and nature of excipients are critical factors affecting corticosteroid stability. scirp.org As noted in the previous section, preservatives such as methylparaben and propylparaben can lead to instability, particularly under light exposure. google.comresearchgate.net This underscores the importance of thorough excipient compatibility studies during the formulation development process to ensure the stability of the final product.

| Interacting Substance/Condition | Type of Interaction | Resulting Degradation Product(s) | Reference |

| Acidic Conditions | Mattox Rearrangement | Enol aldehydes (e.g., Desonide-21-dehydro) | scirp.orgresearchgate.netscirp.org |

| Alkaline Conditions (e.g., with Hydrogen Peroxide) | Oxidative Cleavage | C-17-carboxylic acid | nih.govresearchgate.net |

| Methanol | Chemical Reaction | Methoxy degradant of Desonide | scirp.orgscirp.org |

| Methylparaben / Propylparaben | Incompatibility (especially under light) | Unspecified degradation products | google.com |

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation of Desonide-21-aldehyde Hydrate (B1144303) from the active pharmaceutical ingredient (API), Desonide (B1670306), and other related impurities. The polarity differences between these closely related structures necessitate the development of highly selective and efficient separation techniques.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical impurities. For Desonide and its related compounds, including the 21-aldehyde hydrate, reversed-phase HPLC (RP-HPLC) methods are commonly developed and validated to ensure their suitability for routine quality control.

A typical RP-HPLC method for the separation of Desonide and its impurities would involve a C18 column with a gradient elution system. The mobile phase often consists of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier, such as acetonitrile (B52724) or methanol. The development of a stability-indicating HPLC method is crucial to separate Desonide from its degradation products, which would include Desonide-21-aldehyde Hydrate.

Method validation is performed in accordance with the International Council for Harmonisation (ICH) guidelines, encompassing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Table 1: Illustrative HPLC Method Parameters for the Analysis of Desonide and Related Impurities

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate Buffer (pH 4.5) |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) / %B: 0/25, 10/40, 20/70, 25/25 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Table 2: Representative Validation Parameters for an HPLC Method for Desonide Impurities

| Validation Parameter | Typical Acceptance Criteria | Finding |

| Linearity (r²) | ≥ 0.999 | > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.5% |

| Precision (RSD%) | ≤ 2.0% | < 1.5% |

| LOD | Signal-to-Noise Ratio of 3:1 | Analyte Dependent |

| LOQ | Signal-to-Noise Ratio of 10:1 | Analyte Dependent |

Ultra-Performance Liquid Chromatography (UPLC) Method Development

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. These benefits are attributed to the use of sub-2 µm particle size columns, which operate at higher pressures. For the analysis of this compound, a UPLC method would provide improved separation from closely eluting impurities.

The development of a UPLC method for Desonide and its impurities would typically involve an Acquity UPLC BEH C18 column. The mobile phase composition would be similar to that used in HPLC methods, but with adjustments to the gradient and flow rate to accommodate the shorter analysis time.

Table 3: Exemplary UPLC Method Parameters for the Analysis of Desonide and its Impurities

| Parameter | Condition |

| Column | Acquity UPLC BEH C18, 2.1 mm x 100 mm, 1.7 µm |

| Mobile Phase A | 0.01 M Ammonium Formate Buffer (pH 4.5) |

| Mobile Phase B | Acetonitrile:Methanol (80:20, v/v) |

| Gradient | Optimized for rapid separation |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 1 µL |

Two-Dimensional Liquid Chromatography (2D-LC) Applications

Two-dimensional liquid chromatography (2D-LC) is a powerful technique for resolving complex mixtures that are not adequately separated by one-dimensional LC. In the context of pharmaceutical impurity profiling, 2D-LC can be employed to separate co-eluting peaks, providing a more accurate assessment of purity.

For the analysis of Desonide impurities, a heart-cutting 2D-LC approach can be utilized. In this setup, the peak of interest from the first dimension (¹D) separation is transferred to a second dimension (²D) column with a different selectivity for further separation. This is particularly useful for resolving impurities that are structurally very similar to the API. A study on Desonide cream impurities utilized a 2D-LC system coupled with mass spectrometry to characterize four degradation products.

Table 4: Illustrative 2D-LC Configuration for Desonide Impurity Analysis

| Parameter | First Dimension (¹D) | Second Dimension (²D) |

| Column | Phenomenex Kinetex C8 (4.6 mm × 150 mm, 2.6 μm) | Shimadzu Shim-pack GISS C18 (50 mm × 2.1 mm, 1.9 μm) |

| Mobile Phase | Non-volatile salt mobile phase | Volatile salt mobile phase |

| Application | Initial separation of Desonide and its impurities. | Further separation of co-eluting impurities for characterization. |

Mass Spectrometry for Structural Elucidation and Impurity Profiling

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of unknown compounds and the profiling of impurities. When coupled with liquid chromatography, it provides both separation and identification capabilities.

LC-MS and LC-MS/MS Techniques

Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are routinely used for the identification and characterization of pharmaceutical impurities. In the analysis of this compound, these techniques can provide valuable information about its molecular weight and structure.

In an LC-MS experiment, the eluent from the LC column is introduced into the mass spectrometer, where the molecules are ionized and their mass-to-charge ratio (m/z) is determined. For this compound, which exists in equilibrium with the aldehyde form, the mass spectrum may show peaks corresponding to both species. A Certificate of Analysis for a mixture of 21-Dehydro Desonide and its hydrate form showed peaks at m/z = 415.08 [M+H]⁺ for the aldehyde and m/z = 433.09 [M+H₂O+H]⁺ for the hydrate.

LC-MS/MS involves the selection of a specific precursor ion, its fragmentation, and the analysis of the resulting product ions. This provides structural information that can be used to identify the compound. The fragmentation pattern of this compound would be expected to show characteristic losses related to its steroid backbone and the dihydroxyacetyl side chain.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a compound. This is a powerful tool for the identification of unknown impurities.

For this compound (C₂₄H₃₂O₇), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimentally determined mass. The high accuracy of HRMS allows for the confident assignment of the elemental formula, which is a critical step in the structural elucidation process. An analysis of Desonide cream impurities utilized a high-resolution ion trap/time-of-flight mass spectrometer (IT-TOF MS) to deduce the structures of degradation products.

Table 5: Theoretical and Potential Observed Masses for this compound in HRMS

| Species | Elemental Formula | Theoretical Monoisotopic Mass (Da) |

| [M+H]⁺ | C₂₄H₃₃O₇⁺ | 433.2221 |

| [M+Na]⁺ | C₂₄H₃₂O₇Na⁺ | 455.2040 |

| [M-H₂O+H]⁺ | C₂₄H₃₁O₆⁺ | 415.2115 |

Fragmentation Pathway Analysis

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a cornerstone in the structural elucidation of this compound. The fragmentation pathways provide a detailed fingerprint of the molecule, allowing for its identification even in complex matrices. While specific, detailed fragmentation studies exclusively for this compound are not extensively published, the fragmentation pattern can be predicted based on the known behavior of corticosteroids and steroidal aldehydes.

Upon electrospray ionization in positive mode (ESI+), this compound is expected to form a protonated molecule [M+H]⁺. The subsequent collision-induced dissociation (CID) would likely initiate fragmentation at the most labile parts of the molecule. The dihydroxyacetyl side chain is a primary site for fragmentation. Initial loss of water molecules from the hydrate form is anticipated. Key fragmentation steps would likely involve the cleavage of the C17-C20 bond, leading to the loss of the side chain. Further fragmentation of the steroid backbone would follow established patterns for this class of compounds, including characteristic cleavages of the D-ring. A study on the degradation of Desonide identified "Desonide-21-dehydro" as a major acid degradant, and mass spectral fragmentation was used to confirm its structure. scirp.org

Table 1: Predicted Key Fragment Ions of this compound in ESI-MS/MS

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Description of Neutral Loss |

| 433.21 | [M+H]⁺ | Protonated molecule |

| 415.20 | [M+H - H₂O]⁺ | Loss of a water molecule from the hydrate |

| 397.19 | [M+H - 2H₂O]⁺ | Loss of two water molecules |

| 343.19 | [M+H - C₂H₅O₃]⁺ | Cleavage of the C17 side chain |

Note: The m/z values are calculated based on the monoisotopic mass of the predicted elemental compositions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including impurities like this compound. It provides detailed information about the carbon-hydrogen framework and the stereochemistry of the molecule.

One-dimensional NMR spectroscopy is fundamental for the initial structural assessment. It has been noted that in solution, Desonide-21-aldehyde exists in equilibrium with its hydrate form. The ratio of these two forms is dependent on the solvent used for analysis.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the steroidal backbone and the side chain. Key diagnostic signals would include those for the aldehyde proton (around 9-10 ppm) in the aldehyde form and the methine proton of the hydrated aldehyde (gem-diol) at a more upfield position. The presence of both sets of signals would confirm the equilibrium. Other characteristic signals would include those for the olefinic protons of the A-ring and the methyl groups of the steroid nucleus.

¹³C NMR: The carbon NMR spectrum would provide complementary information. A signal in the region of 190-200 ppm would be indicative of the aldehyde carbonyl carbon. The gem-diol carbon of the hydrate form would appear at a significantly more shielded chemical shift (around 90-100 ppm). The remaining signals would correspond to the carbons of the corticosteroid skeleton.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the tracing of spin systems within the molecule. This would be crucial for assigning the protons on the individual rings of the steroid backbone.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would unequivocally link the proton signals to their corresponding carbon atoms, aiding in the assignment of the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This is essential for determining the stereochemistry of the molecule, for example, by observing correlations between protons that are close in space but not necessarily through bonds.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Purity Assessment

Vibrational and electronic spectroscopy provide valuable information regarding the functional groups present and the chromophoric system of this compound.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the various functional groups. A strong absorption band in the region of 1720-1740 cm⁻¹ would be expected for the aldehyde C=O stretch. The presence of the hydrate would be indicated by a broad O-H stretching band around 3200-3600 cm⁻¹. Other key absorptions would include those for the C=O and C=C bonds of the α,β-unsaturated ketone in the A-ring (around 1660 and 1620 cm⁻¹, respectively).

Ultraviolet-Visible (UV-Vis) Spectroscopy: The primary chromophore in this compound is the cross-conjugated dienone system in the A-ring of the steroid. This is expected to result in a strong UV absorption maximum (λmax) around 240-250 nm. This characteristic absorption can be used for the quantification of the impurity in purity assessments by techniques like High-Performance Liquid Chromatography (HPLC). Forced degradation studies of Desonide have utilized UV detection for the analysis of its degradation products. researchgate.net

Table 2: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Position/Range |

| ¹H NMR | Aldehyde Proton (CHO) | ~9.5 - 10.5 ppm |

| Gem-diol Proton (CH(OH)₂) | ~5.0 - 6.0 ppm | |

| ¹³C NMR | Aldehyde Carbonyl (C=O) | ~190 - 205 ppm |

| Gem-diol Carbon (C(OH)₂) | ~90 - 100 ppm | |

| IR | O-H Stretch (Hydrate) | 3200 - 3600 cm⁻¹ (broad) |

| C=O Stretch (Aldehyde) | 1720 - 1740 cm⁻¹ (sharp) | |

| C=O Stretch (Ketone) | ~1660 cm⁻¹ | |

| UV-Vis | π → π* Transition | λmax ≈ 245 nm |

Advanced Spectroscopic Techniques for Solid-State Characterization

The fact that this impurity can exist as a hydrate makes its solid-state properties of particular interest. Advanced spectroscopic techniques are crucial for characterizing the solid form of this compound.

Solid-State NMR (ssNMR): This technique provides information about the structure and dynamics of molecules in the solid state. ¹³C CP-MAS (Cross-Polarization Magic Angle Spinning) ssNMR could be used to study the crystalline form of the hydrate, potentially distinguishing it from an amorphous state or an anhydrous form. It can also provide insights into polymorphism if different crystalline forms of the hydrate exist.

X-ray Powder Diffraction (XRPD): While not a spectroscopic technique in the traditional sense, XRPD is a primary tool for the characterization of crystalline solids. The resulting diffractogram provides a unique fingerprint of the crystalline lattice, which can be used to identify the specific solid form of this compound and to distinguish it from other solid forms of Desonide or its impurities.

Other Techniques: Techniques such as Raman spectroscopy could provide complementary vibrational information to IR, while thermal analysis methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be essential to study the dehydration process and the thermal stability of the hydrate.

Chemical Reactivity and Transformations of Desonide 21 Aldehyde Hydrate

Reactions of the Hydrate (B1144303) Functionality

The geminal diol, or hydrate, at the C-21 position is a key functional group that dictates a significant aspect of the compound's chemical behavior. This functionality exists in equilibrium with its corresponding aldehyde form and can react with various nucleophiles.

In solution, Desonide-21-aldehyde hydrate is in a dynamic equilibrium with its dehydrated counterpart, Desonide-21-aldehyde. pharmaffiliates.comesschemco.com This reversible reaction is a fundamental characteristic of many hydrates. The position of the equilibrium is influenced by several factors, including the solvent, temperature, and pH. In aqueous environments, the hydrate form is often favored, while in non-polar organic solvents, the equilibrium may shift towards the aldehyde.

The stability of the hydrate is attributed to the electronic effects of the adjacent carbonyl group at C-20, which polarizes the C-21 carbon, making it more susceptible to nucleophilic attack by water.

Table 1: Dehydration Equilibrium of this compound

| Reactant | Product | Conditions |

|---|

The electrophilic carbon of the geminal diol can be attacked by various nucleophiles. study.comlibretexts.orgunizin.org For instance, in the presence of an alcohol and an acid catalyst, the hydrate can undergo a reaction to form a hemiacetal. This reaction involves the protonation of one of the hydroxyl groups, followed by the elimination of a water molecule to form an oxonium ion, which is then attacked by the alcohol.

Such reactions are characteristic of hydrated aldehydes and demonstrate the reactivity of the C-21 position towards nucleophilic substitution-type reactions, even from the hydrate form. libretexts.org

Table 2: Representative Reaction of this compound with a Nucleophile

| Reactant | Nucleophile | Reagent | Product |

|---|

Reactions of the Aldehyde Moiety

The aldehyde group, present in equilibrium with the hydrate, is a versatile functional group that can undergo oxidation, reduction, and condensation reactions.

The aldehyde functionality of Desonide-21-aldehyde can be readily oxidized to the corresponding carboxylic acid, Desonide-21-oic acid (also referred to as 17-Carboxy Desonide). synzeal.comaxios-research.com This transformation can be achieved using a variety of oxidizing agents commonly employed for aldehyde oxidations. organic-chemistry.orgnih.govlibretexts.orglibretexts.org Mild oxidants are generally preferred to avoid unwanted side reactions on the sensitive steroidal backbone. The formation of this carboxylic acid derivative is a known degradation pathway for corticosteroids with a dihydroxyacetone side chain. nih.gov

Table 3: Oxidation of Desonide-21-aldehyde

| Reactant | Oxidizing Agent | Product |

|---|

The aldehyde group can be reduced to a primary alcohol, yielding the corresponding 21-hydroxy derivative of Desonide (B1670306), which is Desonide itself. nih.gov This reduction can be accomplished using various hydride-based reducing agents. chemguide.co.uklibretexts.org Sodium borohydride (B1222165) (NaBH₄) is a suitable reagent for this transformation as it is selective for aldehydes and ketones and does not typically affect other functional groups present in the Desonide molecule under standard conditions. researchgate.netlibretexts.orgyoutube.com

This reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon of the aldehyde, followed by protonation of the resulting alkoxide to yield the primary alcohol. libretexts.org

Table 4: Reduction of Desonide-21-aldehyde

| Reactant | Reducing Agent | Product |

|---|

Aldehydes that have α-hydrogens can undergo aldol (B89426) condensation reactions. wikipedia.orglibretexts.orgwikipedia.orgsigmaaldrich.com However, Desonide-21-aldehyde lacks α-hydrogens, meaning it cannot enolize and act as the nucleophilic component in an aldol reaction. It can, however, act as the electrophilic partner in a crossed aldol condensation. wikipedia.org In a crossed aldol reaction, a different enolizable aldehyde or ketone, in the presence of a base, can form an enolate that then attacks the carbonyl carbon of Desonide-21-aldehyde.

This reaction would result in the formation of a β-hydroxy carbonyl compound, creating a new carbon-carbon bond at the C-21 position. The success of such a reaction would depend on carefully controlled conditions to favor the crossed condensation over the self-condensation of the enolizable partner.

Table 5: Representative Condensation Reaction of Desonide-21-aldehyde

| Reactant 1 (Electrophile) | Reactant 2 (Nucleophile Precursor) | Base | Product |

|---|

Role in the Formation of Other Related Substances

This compound can serve as a precursor to several other degradation products, particularly under various stress conditions such as acidic, basic, and oxidative environments. The inherent reactivity of the aldehyde hydrate functionality makes it a key intermediate in the degradation pathways of Desonide.

Identification and Characterization of Subsequent Degradants

Forced degradation studies of Desonide have led to the identification and characterization of several subsequent degradants that can potentially be formed from this compound. These studies are essential for establishing the stability-indicating nature of analytical methods used for Desonide drug products.

Key subsequent degradants identified include:

C-17 Carboxylic Acid Derivative of Desonide : This is a major degradation product, particularly under oxidative conditions. Its formation involves the oxidative cleavage of the α-ketol group at the C-17 position of the steroid nucleus. nih.govresearchgate.net

16-Alpha-Hydroxy Prednisolone (B192156) : This compound has been identified as a major degradant under basic conditions. scirp.orgscirp.org

Methoxy (B1213986) Impurity of Desonide : In the presence of methanol, a methoxy degradant can be formed. scirp.orgscirp.org

The table below summarizes the key subsequent degradants that may arise from the transformation of this compound.

| Degradant Name | Formation Condition | Analytical Technique for Identification |

| C-17 Carboxylic Acid Derivative | Oxidative nih.govresearchgate.net | High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS) scirp.org |

| 16-Alpha-Hydroxy Prednisolone | Basic scirp.orgscirp.org | HPLC, LC-MS/MS scirp.org |

| Methoxy Impurity of Desonide | Presence of Methanol scirp.orgscirp.org | HPLC, UPLC-MS/MS scirp.org |

Proposed Reaction Mechanisms for Secondary Metabolites or Degradation Products

While detailed mechanistic studies specifically starting from isolated this compound are not extensively published, plausible reaction pathways can be proposed based on established chemical principles and the degradation profiles of corticosteroids.

Formation of the C-17 Carboxylic Acid Derivative:

The transformation of this compound to the C-17 carboxylic acid derivative is likely to proceed through an oxidative cleavage mechanism. The hydrated aldehyde at the C-21 position can be susceptible to further oxidation. This process would involve the breaking of the C17-C20 bond, leading to the formation of a carboxylic acid at the C-17 position. This type of degradation is a known pathway for corticosteroids with an α-ketol side chain. nih.gov

Formation of 16-Alpha-Hydroxy Prednisolone:

The formation of 16-Alpha-Hydroxy Prednisolone from Desonide and its degradants under basic conditions suggests a rearrangement or hydrolysis of the 16α,17α-acetonide group. While the direct conversion from this compound is not explicitly detailed, it is plausible that the alkaline environment facilitates the removal of the acetonide protecting group, leading to the formation of the corresponding 16α,17α-diol, which is a characteristic feature of prednisolone derivatives.

Formation of the Methoxy Impurity:

The generation of a methoxy degradant is suggested to occur from the 21-dehydro compound (the aldehyde form) in the presence of methanol. scirp.orgscirp.org This reaction would likely proceed through the formation of a hemiacetal by the reaction of the C-21 aldehyde with methanol, followed by subsequent reactions to form a stable methoxy ether.

Potential as a Chemical Intermediate in Synthetic Schemes

Currently, there is limited to no publicly available scientific literature that documents the use of this compound as a chemical intermediate in synthetic schemes for other corticosteroids or related steroidal compounds. Its primary role, as established in the available literature, is that of a degradation impurity used as a reference standard in analytical testing to ensure the quality and stability of Desonide pharmaceutical products.

The focus of research on this compound has been predominantly on its identification, characterization, and role in the degradation pathways of Desonide rather than its application in chemical synthesis.

Impurity Profiling and Control Strategies from a Chemical Perspective

Identification and Quantification of Desonide-21-aldehyde Hydrate (B1144303) as an Impurity

Desonide-21-aldehyde hydrate is a derivative of Desonide (B1670306) where the hydroxyl group at the C-21 position is oxidized to an aldehyde, which subsequently exists in equilibrium with its hydrated form, a geminal diol. This impurity is also referred to as 21-Dehydro Desonide Hydrate.

Physicochemical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below.

| Property | Value |

| Chemical Name | (6aR,6bS,7S,8aS,8bS,11aR,12aS,12bS)-8b-(2,2-Dihydroxyacetyl)-7-hydroxy-6a,8a,10,10-tetramethyl-6a,6b,7,8,8a,8b,11a,12,12a,12b-decahydro-1H-naphtho[2',1':4,5]indeno[1,2-d] nih.govresearchgate.netdioxol-4(2H)-one |

| Molecular Formula | C24H32O7 |

| Molecular Weight | 432.51 g/mol |

| Appearance | Typically an off-white to pale yellow solid |

The data in this table is compiled from various chemical supplier and database entries.

The identification of this compound as an impurity is a critical step in the quality control of Desonide. Reference standards of this impurity are utilized in the development and validation of analytical methods to ensure the purity of the active pharmaceutical ingredient (API) and the finished drug product. synzeal.com

Mechanistic Understanding of Impurity Generation and Propagation

The formation of this compound from Desonide involves a two-step process: the oxidation of the 21-hydroxyl group to a 21-aldehyde (21-dehydro Desonide), followed by the hydration of the aldehyde.

The α-ketolic side chain of corticosteroids like Desonide is susceptible to oxidation. This oxidation can be facilitated by exposure to air, particularly under neutral to alkaline conditions. The presence of trace metals can also catalyze this reaction. google.com Studies on the degradation of Desonide have shown that the 21-dehydro form is a significant degradant, especially under acidic conditions. scirp.org

Once the 21-aldehyde is formed, it can readily undergo hydration in the presence of water to form the more stable geminal diol, this compound. This reaction is a reversible nucleophilic addition of water to the carbonyl group of the aldehyde.

Analytical Control Strategies in Chemical Process Development

Effective control of this compound levels relies on robust analytical methods for its detection and quantification. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

A typical Reverse-Phase HPLC (RP-HPLC) method for the analysis of Desonide and its impurities would involve the following:

| Parameter | Typical Conditions |

| Column | Octadecylsilane (C18) or Octylsilane (C8) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic solvent (e.g., acetonitrile (B52724), methanol) scirp.orggoogle.com |

| Detection | UV spectrophotometry at a wavelength of approximately 240-253 nm researchgate.net |

| Flow Rate | Typically in the range of 0.8 - 1.5 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30-40°C) |

The data in this table represents a summary of typical parameters from various published analytical methods.

The validation of these analytical methods is performed according to the guidelines of the International Council for Harmonisation (ICH) and includes parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Beyond routine testing, Process Analytical Technology (PAT) offers a more advanced approach to impurity control. PAT involves the in-line or on-line monitoring of critical process parameters and quality attributes in real-time. This allows for a more dynamic and proactive control of the manufacturing process to minimize the formation of impurities like this compound.

Investigation of Related Steroid Aldehyde Hydrates and Their Chemical Behavior

The formation of 21-aldehyde hydrates is not unique to Desonide and has been observed in other corticosteroids. The chemical behavior of these related compounds provides valuable context for understanding this compound.

| Related Steroid Aldehyde Hydrate | Parent Compound |

| Prednisone-21-aldehyde Hydrate | Prednisone caymanchem.com |

| Corticosterone-21-aldehyde Hydrate | Corticosterone acanthusresearch.com |

This table lists examples of other known corticosteroid-21-aldehyde hydrates.

Future Research Directions in Desonide 21 Aldehyde Hydrate Chemistry

Advanced Mechanistic Studies on Formation and Degradation

Future research should prioritize a detailed investigation into the kinetics and mechanisms governing the formation and degradation of Desonide-21-aldehyde Hydrate (B1144303). While the oxidative degradation of the 21-hydroxyl group of corticosteroids to a 21-aldehyde is a known pathway, specific kinetic data for Desonide (B1670306) are not extensively documented. nih.gov

Key areas for investigation include:

Formation Kinetics: In-depth studies are needed to elucidate the rate of formation of Desonide-21-aldehyde from Desonide under various stress conditions, such as exposure to light, heat, and oxidizing agents. Determining the rate-determining steps in this oxidative process is crucial for developing effective strategies to minimize its formation during manufacturing and storage. wikipedia.org

Identification of Intermediates: The transformation of Desonide to its 21-aldehyde hydrate likely involves transient intermediates. nih.gov Advanced analytical techniques could be employed to identify and characterize these species, providing a more complete picture of the reaction pathway.

Degradation Pathways: The subsequent degradation of Desonide-21-aldehyde Hydrate itself is another critical area for research. The major degradation product of Desonide in some formulations has been identified as the C-17-carboxylic acid, which likely forms from the oxidative cleavage of the α-ketol group. researchgate.net However, the kinetics and mechanisms of this and other potential degradation pathways of the aldehyde hydrate need to be systematically investigated. Understanding the factors that influence the stability of the hydrated aldehyde will be essential.

A proposed simplified degradation pathway for Desonide is presented in the table below, highlighting the formation of the 21-aldehyde and its subsequent oxidation.

| Precursor | Intermediate/Product | Transformation |

| Desonide | Desonide-21-aldehyde | Oxidation of the C21-hydroxyl group |

| Desonide-21-aldehyde | Desonide-17-carboxylic acid | Oxidative cleavage |

Development of Novel Analytical Technologies for Trace Analysis

The potential for aldehyde impurities to be genotoxic necessitates the development of highly sensitive and specific analytical methods for their detection at trace levels. nih.govresearchgate.net Future research in this area should focus on moving beyond conventional HPLC methods to more advanced analytical technologies. nih.gov

Promising areas for development include:

Hyphenated Mass Spectrometry Techniques: The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity for the quantification of trace-level impurities. researchgate.netijalsr.orgindexcopernicus.comrsc.org The development of optimized LC-MS/MS methods will be crucial for the accurate determination of this compound in both bulk drug substances and finished pharmaceutical products.

Capillary Electrophoresis: Capillary electrophoresis (CE) and its various modes, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), present a powerful alternative for impurity profiling. nih.govresearchgate.netcreative-proteomics.comdntb.gov.uacreative-proteomics.com CE offers high separation efficiency and can be particularly useful for resolving closely related impurities.

Pre-column Derivatization: To enhance the sensitivity of detection, especially for methods like HPLC with fluorescence detection, pre-column derivatization of the aldehyde group can be explored. This involves reacting the aldehyde with a fluorescent tagging reagent to create a derivative that can be detected at much lower concentrations. nih.gov

The following table summarizes potential advanced analytical techniques for the trace analysis of this compound.

| Analytical Technique | Principle | Potential Advantages |

| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of the compound and its fragments. | High sensitivity and selectivity, structural confirmation. |

| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field. | High separation efficiency, low sample and reagent consumption. |

| HPLC with Fluorescence Detection (following derivatization) | Chromatographic separation followed by detection of fluorescent derivatives. | Very high sensitivity for fluorescent compounds. |

Exploration of Chemical Derivatization for Enhanced Research Utility

Beyond its role as an impurity, this compound can be chemically modified to create valuable research tools. The reactivity of the aldehyde functional group provides a handle for the attachment of various molecular probes.

Future research in this area could include:

Synthesis of Fluorescently Labeled Derivatives: The conjugation of a fluorescent dye to the aldehyde group would allow for the visualization of the molecule in biological systems. This could be instrumental in studying its cellular uptake, distribution, and interaction with potential biological targets.

Preparation of Biotinylated Probes: The attachment of a biotin (B1667282) molecule to Desonide-21-aldehyde would create a high-affinity probe for use in affinity purification experiments. nih.govnih.govsigmaaldrich.comthermofisher.comthermofisher.com This would enable the isolation and identification of proteins or other biomolecules that may interact with this compound.

Development of Haptens for Immunoassays: Derivatization of the aldehyde could be used to prepare haptens for the development of specific antibodies. These antibodies could then be used to create highly sensitive and specific immunoassays for the detection and quantification of this compound.

Computational Chemistry Approaches to Understanding Reactivity and Stability

Computational chemistry offers a powerful in-silico approach to complement experimental studies on the reactivity and stability of this compound. schrodinger.compurdue.edu By modeling the molecule at the atomic level, researchers can gain insights into its intrinsic properties and predict its behavior under various conditions.

Key areas for computational investigation include:

Quantum Mechanics Studies: Quantum mechanics (QM) calculations, such as Density Functional Theory (DFT), can be used to determine the electronic structure, conformational preferences, and reactivity of this compound. researchgate.net These studies can help to identify the most likely sites for chemical reactions and to predict the stability of different conformers.

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule over time, including its interactions with solvent molecules and other chemical species. nih.gov This can provide insights into the mechanisms of its formation and degradation in different environments.

Prediction of Degradation Products: Computational tools can be used to predict the likely degradation products of this compound under various stress conditions. schrodinger.com This can help to guide experimental studies and to develop a more comprehensive understanding of its degradation pathways.

Q & A

Basic Research Questions

Q. What are the critical considerations for handling and storing Desonide-21-aldehyde Hydrate to ensure experimental reproducibility?

- Methodological Answer :

- Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area to prevent hydrolysis or degradation. Avoid exposure to light, moisture, and incompatible materials (e.g., acids, oxidizing agents) .

- Handling : Use chemical-resistant gloves, eye protection, and lab coats. Work in a fume hood to minimize inhalation risks. Immediately wash contaminated skin with soap and water .

- Safety Protocols : Follow Safety Data Sheet (SDS) guidelines for spill management, including containment with inert absorbents and disposal via approved hazardous waste channels .

Q. How can researchers design experiments to assess the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer :

- Experimental Setup : Prepare buffered solutions (pH 2–12) and incubate the compound at controlled temperatures (e.g., 25°C, 37°C). Monitor degradation via HPLC or LC-MS at timed intervals .

- Controls : Include inert atmosphere (N₂) controls to isolate pH effects from oxidative degradation.

- Data Reporting : Tabulate degradation rates (half-life, % remaining) and include chromatograms in supplementary materials to validate reproducibility .

Q. What analytical methods are suitable for confirming the purity and identity of this compound in synthesized batches?

- Methodological Answer :

- Primary Techniques : Use NMR (¹H, ¹³C) to confirm structural integrity, FTIR for functional group analysis, and HPLC with UV detection for purity assessment (>95% by area normalization) .

- Validation : Cross-reference spectral data with published literature or databases. Perform elemental analysis (C, H, O) for empirical formula verification .

Advanced Research Questions

Q. How can researchers investigate the regioselective reactivity of the aldehyde group in this compound during derivatization reactions?

- Methodological Answer :

- Reaction Design : Use nucleophilic agents (e.g., hydrazines, amines) under varying solvent polarities (e.g., DMF vs. THF) and temperatures. Monitor reaction progress via TLC or in-situ FTIR .

- Mechanistic Probes : Employ isotopic labeling (e.g., deuterated solvents) or computational modeling (DFT) to identify transition states and energy barriers .

- Data Interpretation : Compare experimental yields and selectivity ratios with computational predictions to resolve contradictions .

Q. What advanced spectroscopic techniques are recommended for resolving structural ambiguities in this compound derivatives?

- Methodological Answer :

- High-Resolution MS : Confirm molecular formulas of derivatives with <2 ppm mass accuracy.

- 2D NMR (COSY, HSQC) : Resolve stereochemical ambiguities and assign proton-carbon correlations in complex derivatives .

- X-ray Crystallography : Obtain single-crystal structures to unambiguously determine bond lengths, angles, and stereochemistry .

Q. How should researchers address discrepancies between computational predictions and experimental data regarding the reactivity of this compound?

- Methodological Answer :

- Error Analysis : Re-evaluate computational parameters (e.g., solvent models, basis sets) and experimental conditions (e.g., solvent purity, reaction kinetics) .

- Collaborative Validation : Reproduce experiments in independent labs and compare datasets. Use statistical tools (e.g., ANOVA) to assess significance of outliers .

- Hypothesis Refinement : Propose alternative reaction pathways (e.g., radical intermediates) if mechanistic inconsistencies persist .

Data Reporting and Reproducibility

Q. What steps ensure transparency when reporting contradictory results in studies involving this compound?

- Methodological Answer :

- Detailed Documentation : Publish raw data (e.g., spectra, chromatograms) in supplementary materials and specify instrument calibration protocols .

- Peer Review : Disclose all experimental variables (e.g., humidity, reagent lots) during manuscript submission to enable critical evaluation .

- Conflict Resolution : Use platforms like PubPeer to openly discuss discrepancies and invite collaborative re-investigations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.